1-(3-Ethoxyphenyl)ethanol
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Overview
Description
1-(3-Ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a type of aromatic alcohol, characterized by the presence of an ethoxy group attached to the benzene ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(3-ethoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 1-(3-ethoxyphenyl)ethane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-(3-Ethoxyphenyl)ethanone.
Reduction: 1-(3-Ethoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of aromatic alcohols in biological systems.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it may undergo enzymatic oxidation to form corresponding ketones or acids. These metabolites can interact with cellular receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)ethanol: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)ethanol: Similar structure with the ethoxy group in the para position.
1-(3-Methoxyphenyl)ethanone: The ketone analog of 1-(3-Ethoxyphenyl)ethanol.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The position of the ethoxy group on the benzene ring also affects its interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIXLGVIUGHPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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